Anti-Anoxic Potency: Direct Head-to-Head Comparison with Hirudonucleodisulfide B
Hirudonucleodisulfide A demonstrates a specific, moderate anti-anoxic activity. In a direct head-to-head in vitro assay, its EC₅₀ was 27.01 ± 2.23 μg/mL, which is 1.38-fold less potent than its direct analog, Hirudonucleodisulfide B (EC₅₀ 19.54 ± 1.53 μg/mL) [1]. This quantifiable difference establishes a clear potency window for each compound.
| Evidence Dimension | Anti-anoxic activity (EC₅₀) |
|---|---|
| Target Compound Data | 27.01 ± 2.23 μg/mL |
| Comparator Or Baseline | Hirudonucleodisulfide B: 19.54 ± 1.53 μg/mL |
| Quantified Difference | Hirudonucleodisulfide B is 1.38-fold more potent |
| Conditions | In vitro assay against anoxic injury |
Why This Matters
This direct comparison defines the specific potency of Hirudonucleodisulfide A, enabling researchers to select the appropriate compound for assays where a specific, moderate level of anti-anoxic activity is required, rather than the higher potency of analog B.
- [1] Zheng, Y. F., Huang, X. F., & Peng, G. P. (2008). Structures of two novel heterocyclics from Whitmania pigra. Planta Medica, 74(5), 562-564. doi:10.1055/s-2008-1074493 View Source
